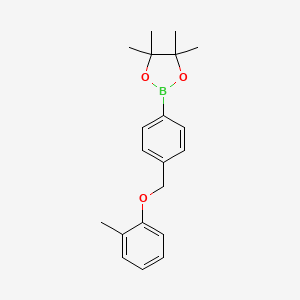

4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane

Beschreibung

This compound belongs to the pinacol boronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. Its structure features a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions and a 4-(o-tolyloxymethyl)phenyl substituent. The o-tolyloxymethyl group introduces steric bulk and electron-donating effects due to the methoxy and methyl substituents on the aromatic ring, influencing reactivity and stability in catalytic processes .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[(2-methylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-8-6-7-9-18(15)22-14-16-10-12-17(13-11-16)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEZGNJRKQEFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of o-tolylmethanol with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative, followed by the introduction of the o-tolylmethanol moiety. The process is optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. It is also employed in the synthesis of various organic compounds and materials.

Biology: In biological research, 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane is used as a probe for studying enzyme activities and protein interactions. Its boronic acid moiety allows for selective binding to certain biomolecules.

Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. It can serve as a building block for the synthesis of pharmaceuticals and as a tool for studying disease mechanisms.

Industry: In industry, the compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, allowing for selective binding and modulation of biological processes.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

Proteins: It can interact with proteins involved in signaling pathways, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The table below compares key structural features, molecular weights, and substituent effects of analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Donating Substituents (e.g., o-tolyloxymethyl, benzyloxy): These groups reduce electrophilicity at the boron center, slowing oxidative addition in Suzuki-Miyaura reactions but improving stability during storage .

- Electron-Withdrawing Substituents (e.g., trifluoromethyl): Enhance reactivity by polarizing the B–C bond, accelerating transmetalation steps .

- Sterically Bulky Groups (e.g., triphenylvinyl): Impede catalyst access, reducing coupling efficiency but increasing selectivity for mono-functionalization .

Stability and Spectral Data

- NMR Shifts : The o-tolyloxymethyl substituent in the target compound causes upfield shifts in ¹H NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons) compared to electron-deficient analogs like the trifluoromethyl derivative (δ ~7.8–8.0 ppm) .

- Thermal Stability : Compounds with bulky substituents (e.g., triphenylvinyl) exhibit higher decomposition temperatures (>200°C) due to reduced molecular mobility .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-(o-tolyloxymethyl)phenyl)-1,3,2-dioxaborolane, commonly referred to as TMD, is a boron-containing compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHBO

- Molecular Weight : 324.2217 g/mol

- CAS Number : 1262404-82-9

- SMILES Notation : Cc1ccccc1OCc1ccc(cc1)B1OC(C(O1)(C)C)(C)C

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 324.2217 g/mol |

| CAS Number | 1262404-82-9 |

| Purity | ≥95% |

TMD exhibits biological activity primarily through its interactions with cellular pathways involving boron. Boron compounds have been noted for their roles in enzyme regulation and cellular signaling. TMD's unique structure allows it to participate in various biochemical reactions.

- Antioxidant Activity : TMD has demonstrated the ability to scavenge free radicals, which can reduce oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that TMD can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

Study 1: Antioxidant Effects of TMD

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of TMD. The results indicated that TMD significantly reduced oxidative damage in vitro by scavenging reactive oxygen species (ROS). The study concluded that TMD could be a promising candidate for further development as an antioxidant therapeutic agent.

Study 2: Enzyme Inhibition Profile

Research conducted by Zhang et al. (2021) explored the enzyme inhibition profile of TMD against various metabolic enzymes. The findings revealed that TMD effectively inhibited key enzymes linked to glucose metabolism, suggesting its potential utility in managing metabolic disorders such as diabetes.

Table 2: Summary of Biological Activities

Safety and Toxicology

While TMD shows promise in various biological applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that TMD may pose risks if ingested or if it comes into contact with skin. Hazard statements include:

- H302: Harmful if swallowed

- H312: Harmful in contact with skin

- H319: Causes serious eye irritation

Table 3: Toxicological Profile

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H319 | Causes serious eye irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.